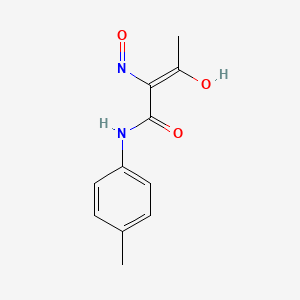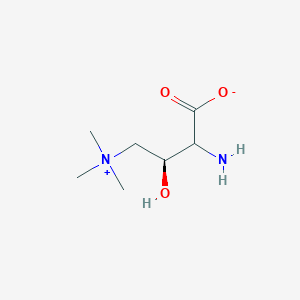
(3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the metabolism of fatty acids. It is an enantiomer of carnitine, specifically the (S)-enantiomer, which is involved in various biochemical processes within the body. Carnitine and its derivatives are essential for the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino Carnitine can be achieved through several methods, including chemical synthesis and biotransformation. One common approach involves the enantioselective reduction of a suitable precursor, such as crotonobetaine, using specific enzymes or chemical catalysts. The reaction conditions typically require a controlled environment with specific pH, temperature, and the presence of cofactors to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of (S)-Amino Carnitine often involves biotechnological processes using genetically engineered microorganisms. For example, Escherichia coli strains can be engineered to overproduce (S)-Amino Carnitine by manipulating metabolic pathways and optimizing fermentation conditions. This method offers advantages such as high yield, cost-effectiveness, and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Amino Carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and the presence of catalysts.
Major Products
The major products formed from these reactions include various carnitine derivatives, such as acetylcarnitine, propionylcarnitine, and butyrylcarnitine, each with distinct biochemical properties and applications .
Wissenschaftliche Forschungsanwendungen
(S)-Amino Carnitine has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It plays a role in studying metabolic pathways and energy production in cells.
Medicine: It is investigated for its potential therapeutic effects in conditions like cardiovascular diseases, diabetes, and neurodegenerative disorders.
Industry: It is used in the production of dietary supplements and functional foods due to its role in energy metabolism and muscle function .
Wirkmechanismus
(S)-Amino Carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis, especially in tissues with high energy demands like muscles and the heart. The molecular targets include carnitine acyltransferases and translocases, which are involved in the transport and conversion of fatty acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Carnitine: The most common form of carnitine, widely used in supplements and studied for its role in energy metabolism.
Acetyl-L-Carnitine: A derivative of carnitine with additional acetyl groups, known for its neuroprotective effects.
Propionyl-L-Carnitine: Another derivative with propionyl groups, used for its cardiovascular benefits.
Uniqueness
(S)-Amino Carnitine is unique due to its specific enantiomeric form, which may confer distinct biochemical properties and therapeutic potential compared to other carnitine derivatives. Its role in facilitating fatty acid transport and energy production makes it a valuable compound in both research and clinical applications .
Eigenschaften
Molekularformel |
C7H16N2O3 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O3/c1-9(2,3)4-5(10)6(8)7(11)12/h5-6,10H,4,8H2,1-3H3/t5-,6?/m0/s1 |
InChI-Schlüssel |
RKNHTGDLNNBLGZ-ZBHICJROSA-N |
Isomerische SMILES |
C[N+](C)(C)C[C@@H](C(C(=O)[O-])N)O |
Kanonische SMILES |
C[N+](C)(C)CC(C(C(=O)[O-])N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
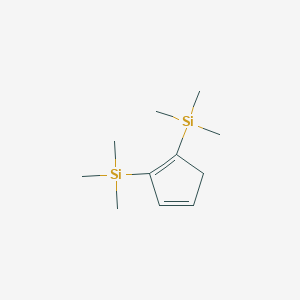


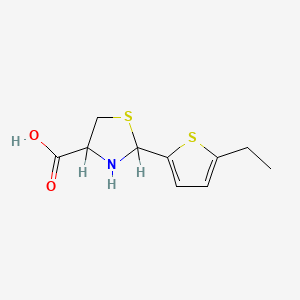
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
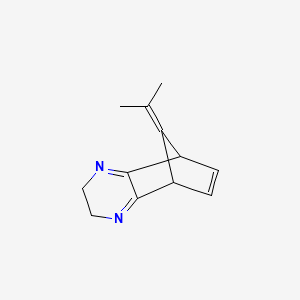
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)

![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
